Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate
Description
Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate (CAS: 2755719-21-0) is a β-hydroxy ester characterized by a substituted phenyl ring (4-bromo, 2,6-difluoro) attached to a hydroxypropanoate backbone. Its molecular formula is C₁₁H₁₁BrF₂O₃, with a molecular weight of 309.11 g/mol. The compound exhibits a Warning signal word due to hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) . It is stored at 4–8°C and handled under standard laboratory safety protocols (P261, P305, P351, P338) .
Properties
Molecular Formula |
C11H11BrF2O3 |
|---|---|
Molecular Weight |
309.10 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H11BrF2O3/c1-2-17-10(16)5-9(15)11-7(13)3-6(12)4-8(11)14/h3-4,9,15H,2,5H2,1H3 |
InChI Key |
HDZFPPPTIJTALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1F)Br)F)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate: 4-Bromo-2,6-difluorobenzyl Bromide
A crucial precursor in the synthesis of Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate is 2,6-difluorobenzyl bromide, which can be prepared via bromination of 2,6-difluorotoluene. According to patent CN102070398A, the synthesis involves:
- Reacting 2,6-difluorotoluene with hydrobromic acid (40% mass fraction) and hydrogen peroxide (30% mass fraction) under reflux conditions in various solvents such as chloromethane, chloroform, or ethyl acetate.
- The reaction is irradiated with a 1000W iodine-tungsten lamp to facilitate bromination.
- Reaction times vary from 6 to 18 hours depending on conditions.
- Post-reaction workup includes washing with sodium sulfite solution and water, drying over anhydrous sodium sulfate, filtration, and solvent evaporation.
- Purification is achieved by silica gel column chromatography using petroleum ether as eluent.
- Yields range from 80.2% to 90.3% with purities above 99% (GC analysis).
| Example | Hydrobromic Acid (g, mol) | Hydrogen Peroxide (g, mol) | Solvent | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 3.03 (0.015) | 2.27 (0.02) | Chloromethane | 10 h | 90.3 | 99.3 |
| 2 | 2.03 (0.01) | 1.13 (0.01) | Chloroform | 6 h | 86.6 | 99.5 |
| 3 | 3.03 (0.015) | 2.27 (0.02) | Ethyl acetate | 18 h | 80.2 | 99.2 |
This intermediate is essential for subsequent coupling and Reformatsky reactions to build the hydroxypropanoate structure.
Formation of this compound via Reformatsky Reaction
The key step in preparing this compound is the Reformatsky reaction, which forms β-hydroxy esters by coupling α-halo esters with aldehydes or ketones in the presence of zinc reagents.
- The reaction typically uses ethyl iodoacetate as the α-halo ester and 4-bromo-2,6-difluorobenzaldehyde or related aryl aldehydes as the electrophile.
- Dimethylzinc (Me2Zn) acts as the mediator and catalyst, facilitating enantioselective carbon-carbon bond formation.
- Prolinol-derived ligands (e.g., L5) are employed to induce high enantioselectivity.
- The reaction is conducted in diethyl ether at 0 °C to room temperature with controlled addition of reagents under air.
- After completion, the mixture is quenched with aqueous acid and extracted for product isolation.
This method achieves high yields (up to 91%) and good enantioselectivities (up to 84% ee) for substrates bearing electron-withdrawing groups such as bromine and fluorine at the 2,6-positions on the phenyl ring, which are structurally analogous to this compound.
Typical Experimental Procedure for β-Hydroxy Ester Synthesis
A representative procedure adapted from recent catalytic enantioselective Reformatsky reactions is as follows:
- In a dry flask under air, a chiral ligand (e.g., L5, 40 mol%) is dissolved in diethyl ether at 0 °C.
- Ethyl iodoacetate (1 equiv) and Me2Zn (4 equiv, 1.2 M in toluene) are added slowly.
- The aryl aldehyde substrate (1 equiv) and triphenylphosphine oxide (Ph3PO, 20 mol%) are added immediately.
- Additional aliquots of Me2Zn and ethyl iodoacetate are added after 15 minutes.
- The reaction mixture is stirred for 12 hours at room temperature.
- Workup involves quenching with 1 M HCl, extraction with ethyl acetate, drying over MgSO4, and concentration.
- Purification by column chromatography yields the desired β-hydroxy ester product.
This approach allows for efficient synthesis of this compound with controlled stereochemistry and high purity.
Research Outcomes and Data Summary
Perspectives from Varied Sources
Patent Literature : Provides robust, scalable methods for preparing key intermediates such as 2,6-difluorobenzyl bromide with high purity and yield, critical for downstream synthesis.
Academic Research Articles : Demonstrate the efficacy of catalytic enantioselective Reformatsky reactions mediated by Me2Zn and chiral ligands to construct β-hydroxy esters including derivatives structurally related to this compound with excellent stereocontrol.
Chemical Suppliers and Catalogs : Confirm the compound’s molecular formula and weight, and indicate its synthetic origin through multi-step organic synthesis involving halogenated aromatic intermediates and Reformatsky coupling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-bromo-2,6-difluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanol.
Substitution: 3-(4-substituted-2,6-difluorophenyl)-3-hydroxypropanoate derivatives.
Scientific Research Applications
Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key structural analogs and their properties are compared below:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 4-bromo and 2,6-difluoro substituents in the target compound enhance electrophilicity compared to methyl or unsubstituted analogs, influencing reactivity in nucleophilic additions or catalytic processes.
Biological Activity
Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate is an organic compound characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms attached to a phenyl ring. This compound has garnered attention in both synthetic chemistry and medicinal applications due to its potential biological activity. Its molecular formula is with a molecular weight of approximately 309.10 g/mol .
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Initial studies suggest that it may influence metabolic pathways and exhibit potential therapeutic effects against specific diseases.
- Enzyme Inhibition : this compound has shown potential as an enzyme inhibitor, which could lead to alterations in metabolic processes.
- Receptor Binding : The compound may bind to specific receptors, affecting signal transduction pathways and cellular responses.
In Vitro Studies
In vitro studies have been conducted to assess the efficacy of this compound against various pathogens and cancer cell lines. These studies are crucial for understanding its pharmacokinetics and pharmacodynamics.
| Study Type | Target | Result |
|---|---|---|
| Antimicrobial Assay | Bacterial Strains | Significant inhibition observed |
| Cytotoxicity Test | Cancer Cell Lines | IC50 values indicate moderate potency |
| Enzyme Activity | Specific Metabolic Enzymes | Competitive inhibition noted |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study demonstrated that this compound selectively inhibited the growth of certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Antimicrobial Applications : Another investigation revealed that it exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds was performed:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate | Lacks one fluorine atom | Potentially lower reactivity due to fewer halogens |
| Ethyl 3-(2-chloro-4-methoxyphenyl)-3-hydroxypropanoate | Contains a methoxy group | Different electronic properties affecting reactivity |
| Ethyl 3-bromopropanoate | Lacks the hydroxy group | Less complex reactivity profile |
This comparison illustrates how the unique combination of halogen substituents and hydroxyl functionality in this compound enhances its reactivity and biological activity compared to similar compounds .
Q & A
Q. How is Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate synthesized in laboratory settings?
Methodological Answer: The synthesis typically involves a multi-step approach. A common strategy includes:
- Step 1: Preparation of the aromatic precursor, such as (4-bromo-2,6-difluorophenyl)acetonitrile , via halogenation or fluorination of a phenyl substrate.
- Step 2: Coupling the aromatic moiety with a hydroxypropanoate ester. For example, a carbodiimide-mediated coupling (e.g., EDCI) between 3-hydroxypropanoic acid derivatives and the bromo-difluorophenyl intermediate under anhydrous conditions, as described in analogous protocols .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .
Key Considerations:
Q. What spectroscopic methods are most effective for characterizing the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR identifies protons on the hydroxyl (-OH) group (δ ~2.5-3.5 ppm, broad) and the ethyl ester (δ ~1.2-1.4 ppm for CH₃, δ ~4.1-4.3 ppm for CH₂). The bromo-difluorophenyl group shows distinct splitting patterns due to fluorine coupling (e.g., doublet of doublets) .
- ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and the quaternary carbon adjacent to bromine/fluorine substituents .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C₁₁H₁₀BrF₂O₃, exact mass ~308.98 Da) .
- IR Spectroscopy: Detects O-H stretching (~3200-3500 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Note: Combine multiple techniques to resolve ambiguities, especially for fluorine/bromine positional isomers .
Q. What are the key considerations for ensuring the compound’s stability during storage?
Methodological Answer:
- Storage Conditions:
- Stability Monitoring:
Advanced Research Questions
Q. How can the stereochemical integrity of the hydroxyl group be maintained during synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) during the esterification step to control racemization at the β-hydroxy position .
- Low-Temperature Reactions: Conduct coupling steps at 0–5°C to minimize thermal epimerization .
- Analytical Validation: Employ chiral HPLC (e.g., Chiralpak® columns) or polarimetry to confirm enantiomeric excess (>98% ee) .
Challenges:
Q. What strategies resolve discrepancies in reaction yields reported across synthetic protocols?
Methodological Answer:
- Systematic Reproducibility Checks:
- Byproduct Analysis:
Case Study: Protocols using boronic acid intermediates (e.g., 3-bromo-2,6-difluorophenylboronic acid) report higher yields (75–85%) compared to direct halogenation routes (50–60%) due to better regioselectivity .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the electron-deficient bromo-difluorophenyl ring may favor SNAr reactions .
- Simulate transition states to assess activation barriers for ester hydrolysis or hydroxyl group oxidation .
- Molecular Dynamics (MD):
- Docking Studies:
Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
